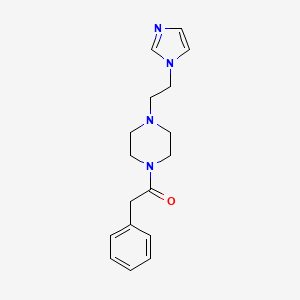

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with potential applications in various fields of research and industry. It contains an imidazole ring, which is a five-membered planar ring that contains two nitrogen atoms. Imidazole rings are common in biological systems and are found in many important compounds, including histidine and the B vitamins niacin and riboflavin .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one involved the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The reaction was performed by adding the reactants to a round bottom flask at room temperature, and the mixture was stirred for 2 hours. The crude product was then recrystallized in hot methanol, resulting in a yield of 75% .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains an imidazole ring, a piperazine ring, and a phenyl group. The presence of these functional groups can significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the literature, compounds with similar structures have been studied. For example, imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus .Scientific Research Applications

Synthesis and Biological Evaluation

Research has led to the synthesis of novel derivatives closely related to 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone, aiming at exploring their biological activities. A study reported the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds underwent in vitro antimicrobial studies, where several demonstrated excellent antibacterial and antifungal activities, comparable to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimycobacterial Activity

Further investigations into imidazole derivatives have identified potent scaffolds for antimycobacterial activity. Specifically, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, incorporating piperazine linkers, revealed compounds with significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. Notably, compounds bearing an electron-donating group on the benzene ring exhibited considerable activity, underscoring the therapeutic potential of these structures in combating tuberculosis (Lv et al., 2017).

Anti-HIV Potential

The quest for new non-nucleoside reverse transcriptase inhibitors for HIV treatment led to the synthesis of 5-substituted piperazinyl-4-nitroimidazole derivatives. These new compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activities, showcasing the potential of imidazole derivatives in developing novel antiviral therapies (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Anticancer Investigations

Imidazole derivatives have also been explored for their anticancer properties. A study reported the synthesis and anticancer activity evaluation of new 4-nitroimidazole derivatives, with several compounds demonstrating potent anticancer effects against human cancer cell lines. This research highlights the imidazole scaffold's utility in developing new therapeutic agents for cancer treatment (Al-Soud et al., 2021).

Pharmaceutical Analysis Application

The versatility of imidazole derivatives extends to pharmaceutical analysis, as demonstrated by the development of a ketoconazole ion-selective electrode. This tool offers a novel approach for the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations, showcasing the broad utility of imidazole derivatives in analytical chemistry (Shamsipur & Jalali, 2000).

Properties

IUPAC Name |

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c22-17(14-16-4-2-1-3-5-16)21-12-10-19(11-13-21)8-9-20-7-6-18-15-20/h1-7,15H,8-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXGYXNDPQLIAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)C(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2392997.png)

![2-[(2,4-dimethylphenyl)amino]-N-(2-ethoxybenzyl)-1,3-thiazole-4-carboxamide](/img/structure/B2392998.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2393006.png)

![6-(1H-pyrazol-1-yl)-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2393009.png)

![{[(Furan-2-yl)methyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2393011.png)

![5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2393013.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2393015.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393017.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopentylacetamide](/img/structure/B2393018.png)

![4-[benzyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2393019.png)